molecular formula C9H12O3 B13407004 4-Ipomeanol-d6

4-Ipomeanol-d6

カタログ番号: B13407004
分子量: 174.23 g/mol
InChIキー: RJYQLMILDVERHH-DTHBTZQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ipomeanol-d6 typically involves the incorporation of deuterium atoms into the 4-Ipomeanol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .

Industrial Production Methods

The use of deuterated solvents and reagents in large-scale reactions would be essential to produce sufficient quantities of the compound for research purposes .

化学反応の分析

Types of Reactions

4-Ipomeanol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring, ketone group, and alcohol group present in the molecule contribute to its reactivity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of an epoxide, while reduction of the ketone group results in a secondary alcohol .

科学的研究の応用

4-Ipomeanol-d6 has several applications in scientific research:

類似化合物との比較

生物活性

4-Ipomeanol-d6, a deuterated derivative of 4-ipomeanol, is a compound of significant interest due to its biological activity, particularly its role as a pulmonary toxin and potential anticancer agent. This article explores the metabolic pathways, cytotoxic effects, and implications for cancer treatment associated with this compound.

Overview of this compound

4-Ipomeanol is a furanoterpenoid originally isolated from sweet potatoes infected with the fungus Fusarium solani. It is known for its pulmonary toxicity and has been studied for its potential therapeutic applications against lung cancer. The compound undergoes metabolic activation primarily via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind covalently to cellular macromolecules.

Metabolic Activation

The metabolic activation of this compound involves several cytochrome P450 isoforms, predominantly CYP4B1 in rodents, which is responsible for converting 4-ipomeanol into its toxic epoxide form. This process is critical for understanding its biological effects:

  • Activation Pathway : The conversion to reactive intermediates occurs mainly in pulmonary tissues, particularly in Clara cells and type II alveolar cells. The binding of these metabolites to cellular proteins can lead to cytotoxic effects and cellular damage .
  • Species Variability : Studies have shown significant differences in metabolic activation across species. For instance, while CYP4B1 is highly effective in rodents, its human counterpart exhibits reduced activity, highlighting the need for caution when extrapolating animal data to human contexts .

Cytotoxicity and Cellular Impact

Research indicates that this compound exhibits varying levels of cytotoxicity depending on the cell type:

  • Non-Small Cell Lung Carcinoma (NSCLC) : In vitro studies demonstrated that 4-ipomeanol is more cytotoxic to NSCLC cell lines compared to small cell lung carcinoma (SCLC) lines. The covalent binding of metabolites was significantly higher in NSCLC-derived cells, suggesting a potential link between exposure to 4-ipomeanol and the development of lung cancers .
  • Mechanism of Action : The cytotoxic effects are mediated through the formation of DNA adducts and disruption of cellular functions. The IC50 values for various lung cancer cell lines have been reported between 2 mM and 8 mM, indicating a dose-dependent response .

Case Studies and Trials

Several clinical trials have been conducted to evaluate the therapeutic potential of 4-ipomeanol:

  • Phase I Trials : Initial studies involving patients with NSCLC revealed no significant hematological or renal toxicity; however, hepatotoxicity emerged as the principal adverse effect. No substantial tumor response was observed despite the anticipated efficacy based on preclinical data .
  • Phase II Trials : A subsequent phase II trial focused on patients with advanced hepatocellular carcinoma showed limited efficacy, with only one patient experiencing a brief reduction in metastasis. The primary toxicity noted was reversible liver enzyme elevation .

Data Summary

Study TypeFindings
Metabolic StudiesSignificant covalent binding in NSCLC cell lines compared to SCLC
Phase I TrialNo major toxicity; hepatotoxicity noted; no significant tumor response
Phase II TrialLimited efficacy in hepatocellular carcinoma; reversible liver toxicity

特性

分子式

C9H12O3

分子量

174.23 g/mol

IUPAC名

3,3,4,5,5,5-hexadeuterio-1-(furan-3-yl)-4-hydroxypentan-1-one

InChI

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,7D

InChIキー

RJYQLMILDVERHH-DTHBTZQSSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC(=O)C1=COC=C1)O

正規SMILES

CC(CCC(=O)C1=COC=C1)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。